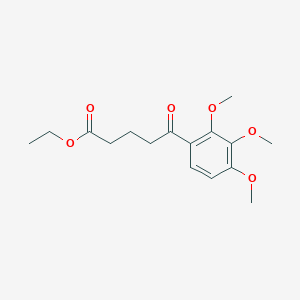

Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate

CAS No.: 854859-30-6

Cat. No.: VC2293387

Molecular Formula: C16H22O6

Molecular Weight: 310.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 854859-30-6 |

|---|---|

| Molecular Formula | C16H22O6 |

| Molecular Weight | 310.34 g/mol |

| IUPAC Name | ethyl 5-oxo-5-(2,3,4-trimethoxyphenyl)pentanoate |

| Standard InChI | InChI=1S/C16H22O6/c1-5-22-14(18)8-6-7-12(17)11-9-10-13(19-2)16(21-4)15(11)20-3/h9-10H,5-8H2,1-4H3 |

| Standard InChI Key | DKQYOMVHIPCFOJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC |

| Canonical SMILES | CCOC(=O)CCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC |

Introduction

Chemical Structure and Properties

Molecular Information

Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate possesses a molecular formula of C16H22O6, with a calculated molecular weight of approximately 310.34 g/mol, similar to its structural isomer Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate. The IUPAC name for this compound is ethyl 5-oxo-5-(2,3,4-trimethoxyphenyl)pentanoate, reflecting its structural components: an ethyl ester group, a pentanoate chain, a ketone functional group, and a 2,3,4-trimethoxyphenyl moiety.

Table 1: Basic Molecular Information

| Property | Value |

|---|---|

| Molecular Formula | C16H22O6 |

| Molecular Weight | 310.34 g/mol |

| IUPAC Name | ethyl 5-oxo-5-(2,3,4-trimethoxyphenyl)pentanoate |

| Key Functional Groups | Ester, ketone, trimethoxyphenyl |

| Physical State | Likely a colorless to off-white solid or oil at room temperature |

Structural Features

The distinctive feature of Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate is the 2,3,4-trimethoxy substitution pattern on the phenyl ring. This arrangement creates a unique electronic environment that distinguishes it from other trimethoxy-substituted compounds. The structure includes:

-

A phenyl ring with three adjacent methoxy groups at positions 2, 3, and 4

-

A ketone (C=O) connecting the phenyl ring to the valerate chain

-

A four-carbon chain linking the ketone and ester functional groups

-

An ethyl ester group at the terminus of the valerate chain

The three adjacent methoxy groups in the 2,3,4 pattern are known to enhance solubility in various solvents and may influence the compound's electronic properties, potentially affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Structural Analogs

Understanding Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate can be enhanced by comparing it with structurally related compounds:

Table 2: Comparison with Structurally Similar Compounds

| Compound | Substitution Pattern | Molecular Weight | Key Differences |

|---|---|---|---|

| Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate | 2,3,4-trimethoxy | 310.34 g/mol | Three adjacent methoxy groups enhancing solubility |

| Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate | 2,4,5-trimethoxy | 310.34 g/mol | Different methoxy positions affecting electronic distribution and reactivity |

| Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate | 3,5-dimethyl-4-methoxy | 278.34 g/mol | Contains methyl groups instead of additional methoxy groups |

Significance of Substitution Patterns

The 2,3,4-trimethoxy pattern distinguishes this compound from other trimethoxyphenyl derivatives. Unlike the 2,4,5 pattern seen in Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate, the adjacent methoxy groups in the 2,3,4 arrangement create different electronic and steric effects:

-

The three adjacent methoxy groups can have a cooperative electronic effect, potentially increasing electron density on the aromatic ring

-

The arrangement may lead to specific conformational preferences due to steric interactions between adjacent methoxy groups

-

The 2,3,4 pattern may result in different hydrogen bonding capabilities compared to non-adjacent methoxy arrangements

These differences in substitution patterns can significantly influence chemical reactivity, especially in electrophilic aromatic substitution reactions, and may affect interactions with biological targets.

| Synthetic Route | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Esterification | 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid, ethanol, H2SO4 | Reflux, 4-8 hours | 70-85% |

| Friedel-Crafts Acylation | 1,2,3-trimethoxybenzene, ethyl 5-chloro-5-oxovalerate, AlCl3 | 0-25°C, anhydrous conditions | 60-75% |

| Grignard Reaction | 2,3,4-trimethoxyphenylmagnesium bromide, ethyl 5-oxovalerate | -78°C to RT, THF | 55-70% |

Synthesis Challenges

The synthesis of Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate presents several challenges that must be addressed:

-

Regioselectivity in Friedel-Crafts acylation due to the directing effects of multiple methoxy groups

-

Potential side reactions, including transesterification or hydrolysis of the ester group

-

Purification complications arising from the formation of isomeric products or byproducts

-

Stability concerns during synthesis, as the trimethoxy groups and carbonyl functionalities may be sensitive to certain reaction conditions

Advanced synthetic approaches, such as transition metal-catalyzed cross-coupling reactions, may offer improved selectivity and yields but would require optimization for this specific substrate.

Chemical Reactivity and Transformations

Functional Group Reactivity

Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate contains multiple reactive functional groups that can undergo various transformations:

Ester Group Reactions

-

Hydrolysis: Under acidic or basic conditions, the ethyl ester can undergo hydrolysis to form 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid

-

Transesterification: Reaction with alcohols in the presence of acid or base catalysts to form different esters

-

Reduction: Reduction with agents like lithium aluminum hydride to form the corresponding primary alcohol

Ketone Group Reactions

-

Reduction: The ketone can be converted to a secondary alcohol using reducing agents like sodium borohydride

-

Nucleophilic addition: Reaction with various nucleophiles to form addition products

-

Enolization: Under basic conditions, the ketone can form an enolate that can participate in various carbon-carbon bond-forming reactions

Trimethoxyphenyl Group Reactions

-

Electrophilic aromatic substitution: Despite the high electron density on the aromatic ring, further substitution may be limited by steric factors

-

Demethylation: Under specific conditions, the methoxy groups can be cleaved to form hydroxy groups

-

Coordination: The oxygen atoms of the methoxy groups can potentially coordinate with metals or form hydrogen bonds

| Functional Group | Reaction Type | Reagents | Expected Products |

|---|---|---|---|

| Ester | Hydrolysis | NaOH, H2O | 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid |

| Ketone | Reduction | NaBH4, MeOH | Ethyl 5-hydroxy-5-(2,3,4-trimethoxyphenyl)valerate |

| Both Carbonyl Groups | Complete Reduction | LiAlH4, THF | 5-hydroxy-5-(2,3,4-trimethoxyphenyl)pentan-1-ol |

| Methoxy Groups | Demethylation | BBr3, CH2Cl2 | Partially or fully demethylated derivatives |

| Ketone | Wittig Reaction | Ph3P=CH2, THF | Ethyl 5-(2,3,4-trimethoxyphenyl)-5-methylenevalerate |

| Therapeutic Area | Potential Mechanism | Research Status |

|---|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase or other inflammatory enzymes | Requires specific investigation |

| Analgesic | Modulation of pain signaling pathways | Hypothetical based on structural features |

| Antioxidant | Free radical scavenging via electron-rich aromatic system | Potential area for investigation |

| Enzyme Inhibition | Interaction with enzyme active sites via trimethoxyphenyl moiety | Promising area for structure-activity studies |

Structure-Activity Relationships

Impact of Substitution Pattern

The 2,3,4-trimethoxy substitution pattern on the phenyl ring of Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate could confer specific properties relevant to its potential biological activity:

-

The adjacent methoxy groups create a region of high electron density that may enhance interactions with electron-deficient binding sites

-

The specific arrangement may influence the molecule's three-dimensional conformation and binding to potential biological targets

-

The 2,3,4-pattern may affect the compound's lipophilicity and membrane permeability differently than other substitution patterns

Functional Group Contributions

-

The ester group influences the compound's lipophilicity and may serve as a point for metabolic transformation

-

The ketone provides a hydrogen bond acceptor and a site for nucleophilic addition

-

The trimethoxyphenyl system creates a specific electronic environment that may be recognized by certain binding sites

Analytical Characterization Methods

Spectroscopic Identification

For proper identification and characterization of Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate, several analytical techniques would be valuable:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR would show characteristic signals for:

-

Ethyl ester group (triplet for CH₃ around 1.2-1.3 ppm and quartet for CH₂ around 4.1-4.2 ppm)

-

Methoxy groups (three singlets around 3.8-4.0 ppm)

-

Aromatic protons (singlets or doublets in the 6.5-7.5 ppm region)

-

Methylene groups of the valerate chain (multiplets between 1.5-3.0 ppm)

-

-

¹³C NMR would display signals for:

-

Carbonyl carbons of the ketone and ester (around 170-200 ppm)

-

Aromatic carbons (110-160 ppm)

-

Methoxy carbons (around 55-60 ppm)

-

Ethyl ester and valerate chain carbons (10-70 ppm)

-

Mass Spectrometry

Expected to show a molecular ion peak at m/z 310, corresponding to the molecular weight, with fragmentation patterns characteristic of trimethoxyphenyl compounds and esters.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) could be used for purity determination and separation from potential isomers or synthesis byproducts, with expected retention times dependent on the specific column and conditions used.

Future Research Directions

Synthesis Optimization

Future research could focus on developing and optimizing efficient synthesis methods for Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate:

-

Investigation of greener and more sustainable synthetic approaches

-

Development of regioselective methods to ensure formation of the desired 2,3,4-trimethoxy isomer

-

Scaling studies to determine feasibility for larger-scale production

Biological Activity Screening

Comprehensive screening of the compound's biological activities would be valuable:

-

Enzyme inhibition assays focusing on systems relevant to inflammation and pain

-

Receptor binding studies to identify potential molecular targets

-

Cell-based assays to evaluate effects on cellular function and viability

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could provide insights into structure-activity relationships:

-

Variation of the substitution pattern on the phenyl ring

-

Modification of the ester group to alter lipophilicity or metabolic stability

-

Alteration of the chain length between the ketone and ester groups

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume